molecular formula C23H24N2O5S2 B3704649 [3-(Thiophene-2-carbonylamino)phenyl] 3-(diethylsulfamoyl)-4-methylbenzoate

[3-(Thiophene-2-carbonylamino)phenyl] 3-(diethylsulfamoyl)-4-methylbenzoate

Cat. No.: B3704649
M. Wt: 472.6 g/mol
InChI Key: CTDCOKBIBKRQEJ-UHFFFAOYSA-N
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Description

[3-(Thiophene-2-carbonylamino)phenyl] 3-(diethylsulfamoyl)-4-methylbenzoate: is a complex organic compound that features a thiophene ring, a benzene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Thiophene-2-carbonylamino)phenyl] 3-(diethylsulfamoyl)-4-methylbenzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carbonyl chloride, which is then reacted with 3-aminophenyl to form the intermediate [3-(Thiophene-2-carbonylamino)phenyl]. This intermediate is subsequently reacted with 3-(diethylsulfamoyl)-4-methylbenzoic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. These optimizations may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(Thiophene-2-carbonylamino)phenyl] 3-(diethylsulfamoyl)-4-methylbenzoate: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or sulfides.

Scientific Research Applications

[3-(Thiophene-2-carbonylamino)phenyl] 3-(diethylsulfamoyl)-4-methylbenzoate: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action for [3-(Thiophene-2-carbonylamino)phenyl] 3-(diethylsulfamoyl)-4-methylbenzoate involves its interaction with specific molecular targets. The thiophene and benzene rings allow it to bind to various enzymes or receptors, potentially inhibiting or activating their functions. The sulfonyl and carbonyl groups can participate in hydrogen bonding or other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : [3-(Thiophene-2-carbonylamino)phenyl] 3-(diethylsulfamoyl)-4-methylbenzoate is unique due to its combination of functional groups and aromatic rings, which provide a diverse range of chemical reactivity and potential applications. Its structure allows for specific interactions with biological molecules, making it a valuable compound in various fields of research.

Properties

IUPAC Name

[3-(thiophene-2-carbonylamino)phenyl] 3-(diethylsulfamoyl)-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S2/c1-4-25(5-2)32(28,29)21-14-17(12-11-16(21)3)23(27)30-19-9-6-8-18(15-19)24-22(26)20-10-7-13-31-20/h6-15H,4-5H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDCOKBIBKRQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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